
m-Phenylenediacetic acid
Overview
Description
m-Phenylenediacetic acid is a bioactive chemical.
Biological Activity
m-Phenylenediacetic acid (m-PDA) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of m-PDA, focusing on its interactions at the molecular level, its incorporation into biomaterials, and its effects on cellular systems.
This compound is an aromatic compound characterized by the presence of two carboxylic acid groups attached to a phenyl ring. Its molecular formula is , with a molecular weight of approximately 194.18 g/mol. The compound exhibits a melting point between 150-152 °C and a boiling point around 284.3 °C at 760 mmHg, making it stable under standard laboratory conditions .
1. Collagen Functionalization
One of the prominent applications of m-PDA is its use in the functionalization of collagen hydrogels for biomedical purposes. A study demonstrated that type I collagen was modified with m-PDA to enhance its mechanical properties and biofunctionality. The resulting hydrogels exhibited preserved triple helix conformation and facilitated calcium-phosphate deposition, which is critical for mineralized tissue applications .
Hydrogel Composition | Calcium/Phosphate Ratio (Ca/P) | Cell Viability (L929 Fibroblasts) |
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Low m-PDA Content | 0.84 | Comparable to control |
High m-PDA Content | 1.41 | Comparable to control |
This modification not only improved the mechanical strength but also maintained biocompatibility, making these hydrogels suitable for tissue engineering applications.
2. Anti-resorptive Potential
Research has also explored the anti-resorptive potential of m-PDA derivatives in comparison to bisphosphonates, which are commonly used in treating bone disorders. These studies indicated that m-PDA could inhibit osteoclast activity, thereby reducing bone resorption . The mechanism involves suppression of isoprenoid lipid synthesis, crucial for osteoclast function.
Case Study: Collagen Hydrogel Development
In a notable study, researchers synthesized collagen hydrogels functionalized with varying concentrations of m-PDA. The investigation aimed to assess the impact on cell viability and mineralization:
- Methodology : Hydrogels were prepared with different m-PDA concentrations and subjected to in vitro testing using L929 mouse fibroblasts.
- Findings : The study found that higher concentrations of m-PDA enhanced mineralization while maintaining cell viability comparable to standard culture media .
Case Study: Bisphosphonate Comparison
Another study compared the biological activity of m-PDA derivatives with established bisphosphonates:
- Methodology : In vitro assays were conducted to evaluate cellular uptake and anti-resorptive effects.
- Findings : Results indicated that certain m-PDA derivatives exhibited similar or superior anti-resorptive properties compared to traditional bisphosphonates, suggesting their potential as alternative therapeutic agents for bone-related diseases .
Properties
IUPAC Name |
2-[3-(carboxymethyl)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-9(12)5-7-2-1-3-8(4-7)6-10(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYYIJNDPMFMTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173527 | |
Record name | Acetic acid, 2,2'-(m-phenylene)di- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60173527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19806-17-8 | |
Record name | 1,3-Benzenediacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19806-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Phenylenediacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019806178 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Benzenediacetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75867 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, 2,2'-(m-phenylene)di- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60173527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-phenylenediacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.378 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | M-PHENYLENEDIACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQX9GRV3OO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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